![molecular formula C20H25NO2 B5647544 N-(2,6-diethylphenyl)-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5647544.png)
N-(2,6-diethylphenyl)-2-(3,4-dimethylphenoxy)acetamide
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Overview
Description
N-(2,6-diethylphenyl)-2-(3,4-dimethylphenoxy)acetamide is a chemical compound that has been the subject of various scientific studies due to its potential applications in fields such as pharmacology and materials science. Although specific studies directly addressing this compound were not found, related research provides valuable insights into its synthesis, structure, and properties.
Synthesis Analysis
The synthesis of similar acetamide compounds involves multi-step chemical reactions, often starting with the reaction of specific phenols with acetic acids or acetyl chlorides in the presence of a base. For instance, a study detailed the synthesis of a related compound through the reaction of ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of reagents such as lutidine and TBTU under cooled conditions, producing the compound in good yield (Sharma et al., 2018).
Molecular Structure Analysis
Molecular structure analysis of acetamide compounds reveals their crystalline forms and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding their chemical behavior. The crystal structure analysis of a related compound showed it crystallizes in the orthorhombic system with specific unit cell parameters, exhibiting intermolecular hydrogen bonds (Sharma et al., 2018).
Chemical Reactions and Properties
Acetamide derivatives undergo various chemical reactions, including transsilylation and reactions with chlorotrimethylsilane, leading to the formation of new compounds with different properties. These reactions are often characterized by spectroscopic techniques like NMR and X-ray diffraction analysis (Nikonov et al., 2016).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. The presence of specific functional groups and the overall molecular geometry significantly influence these properties.
Chemical Properties Analysis
The chemical properties of acetamide derivatives, including reactivity with other compounds, stability, and pharmacological effects, are influenced by their molecular conformation and the presence of specific substituents. Studies have shown that these compounds exhibit varied biological activities, which can be attributed to their interaction with biological receptors and their ability to modulate biochemical pathways (Sharma et al., 2018).
properties
IUPAC Name |
N-(2,6-diethylphenyl)-2-(3,4-dimethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-5-16-8-7-9-17(6-2)20(16)21-19(22)13-23-18-11-10-14(3)15(4)12-18/h7-12H,5-6,13H2,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCKWKJTVJKCFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)COC2=CC(=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-diethylphenyl)-2-(3,4-dimethylphenoxy)acetamide |
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